N-(1,3-benzothiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Description
“N-(1,3-benzothiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that features multiple functional groups, including a benzothiazole, an indazole, and a pyrrolidine ring. These structural elements suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research fields.
Properties
Molecular Formula |
C19H14FN5O2S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H14FN5O2S/c20-11-4-3-6-13-16(11)17(24-23-13)25-9-10(8-15(25)26)18(27)22-19-21-12-5-1-2-7-14(12)28-19/h1-7,10H,8-9H2,(H,23,24)(H,21,22,27) |
InChI Key |
JNJCNAVGQKVFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzothiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide” likely involves multiple steps, including the formation of the benzothiazole, indazole, and pyrrolidine rings, followed by their coupling. Typical reaction conditions might include:
Formation of Benzothiazole: This could involve the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Formation of Indazole: This might involve the cyclization of a hydrazine derivative with a suitable carbonyl compound.
Formation of Pyrrolidine: This could involve the cyclization of a suitable amine with a carbonyl compound.
Coupling Reactions: The final coupling of these rings might involve amide bond formation, possibly using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzothiazole or indazole rings.
Reduction: Reduction reactions could target the carbonyl groups or other reducible sites.
Substitution: Substitution reactions might occur at the aromatic rings, particularly the fluorine-substituted indazole.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include electrophilic aromatic substitution with reagents like halogens or nitrating agents.
Major Products
The major products would depend on the specific reactions, but might include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
It might have potential as a bioactive molecule, interacting with specific proteins or enzymes.
Medicine
The compound could be investigated for potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
It might find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-1-(4-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- N-(1,3-benzothiazol-2-yl)-1-(4-methyl-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
The unique combination of functional groups in “N-(1,3-benzothiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide” might confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
